3-Phenoxythiophene-2-sulfonyl chloride chemical structure and properties
3-Phenoxythiophene-2-sulfonyl chloride chemical structure and properties
An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 3-Phenoxythiophene-2-sulfonyl chloride
Abstract
Molecular Structure and Predicted Physicochemical Properties
3-Phenoxythiophene-2-sulfonyl chloride incorporates a thiophene ring substituted with a phenoxy group at the 3-position and a highly reactive sulfonyl chloride moiety at the 2-position. This specific arrangement of functional groups dictates its chemical behavior and potential for creating structurally diverse molecules. Due to its status as a novel synthetic intermediate, empirical data is not available in public repositories. The following properties are therefore predicted based on data from structurally similar compounds and computational models.
| Property | Predicted Value | Source / Basis of Estimation |
| Molecular Formula | C₁₀H₇ClO₃S₂ | - |
| Molecular Weight | 278.74 g/mol | - |
| Appearance | Off-white to yellow solid | General appearance of aromatic sulfonyl chlorides. |
| Boiling Point | > 300 °C (decomposes) | High molecular weight, typical for functionalized aromatics. |
| Melting Point | 60-75 °C | Estimated based on related substituted thiophenes. |
| Solubility | Soluble in chlorinated solvents, ethers, THF. | Reacts with protic solvents like water and alcohols.[5] |
| Predicted XlogP | ~3.5 | Based on analogs like 3-methoxythiophene-2-sulfonyl chloride.[6] |
Proposed Synthesis of 3-Phenoxythiophene-2-sulfonyl chloride
The most direct and established method for introducing a sulfonyl chloride group onto an electron-rich aromatic ring is electrophilic chlorosulfonation.[1] This reaction utilizes chlorosulfonic acid (ClSO₃H) as both the sulfonating agent and the solvent. The phenoxy group at the 3-position is an ortho-, para-directing group. In the context of the thiophene ring, which preferentially undergoes substitution at the α-positions (2- and 5-), the directing effect of the phenoxy group strongly favors the introduction of the sulfonyl group at the adjacent 2-position.
Synthetic Workflow
The proposed synthesis is a one-step process starting from the readily accessible 3-phenoxythiophene precursor.
Caption: Proposed workflow for the synthesis of 3-Phenoxythiophene-2-sulfonyl chloride.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established methods for the chlorosulfonation of aromatic compounds.[1] It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and face shield. Chlorosulfonic acid is extremely corrosive and reacts violently with water.
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Materials:
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3-Phenoxythiophene (1 equivalent)
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Chlorosulfonic acid (5-10 equivalents)
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Dichloromethane (DCM, as an optional co-solvent)
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Crushed ice
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Deionized water
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Saturated sodium bicarbonate solution
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Brine
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Procedure:
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Vessel Preparation: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber (to neutralize evolved HCl gas).
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Reagent Cooling: Charge the flask with chlorosulfonic acid (5 eq.). Cool the flask to 0 °C using an ice-salt bath.
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Causality: This initial cooling is critical to control the highly exothermic reaction upon addition of the substrate, preventing thermal runaway and potential side reactions.[1]
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Substrate Addition: Dissolve 3-phenoxythiophene (1 eq.) in a minimal amount of dry dichloromethane (optional, can aid in controlled addition). Add this solution dropwise via the dropping funnel to the stirred chlorosulfonic acid over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (thin-layer chromatography) if a suitable method can be developed (e.g., by quenching a small aliquot and derivatizing with an amine).
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Work-up (Quenching): Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice. The sulfonyl chloride product, being insoluble in water, should precipitate as a solid.
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Causality: This step safely quenches the highly reactive excess chlorosulfonic acid and precipitates the organic product. Extreme caution is required due to the violent and exothermic nature of this quench.[1]
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Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel chromatography. Dry the final product under vacuum.
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Core Reactivity and Application in Drug Discovery
The synthetic value of 3-Phenoxythiophene-2-sulfonyl chloride lies in the high electrophilicity of its sulfonyl sulfur atom.[2] This makes it an excellent precursor for reacting with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.
Synthesis of Phenoxy Thiophene Sulfonamides
The reaction of 3-Phenoxythiophene-2-sulfonyl chloride with an amine is the most common and valuable transformation. This reaction typically proceeds rapidly at room temperature in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Caption: General reaction scheme for the synthesis of sulfonamides.
Relevance to Medicinal Chemistry
The phenoxy thiophene sulfonamide scaffold is of significant interest in drug development. For example, specific derivatives have been investigated as:
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Neuroprotective Agents: A novel phenoxy thiophene sulfonamide was shown to protect neuronal cells from glutamate-induced oxidative stress, a pathway implicated in neurodegenerative diseases.[3]
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Enzyme Inhibitors: Certain phenoxy thiophene sulfonamides have been patented as inhibitors of bacterial glucuronidase, which has implications for mitigating the side effects of chemotherapy drugs like CPT-11.[4]
The ability to synthesize 3-Phenoxythiophene-2-sulfonyl chloride provides researchers with a key building block to generate libraries of novel sulfonamides based on this core, enabling structure-activity relationship (SAR) studies and the optimization of lead compounds.
General Protocol for Sulfonamide Synthesis
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Procedure:
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Dissolve 3-Phenoxythiophene-2-sulfonyl chloride (1.0 eq.) in a suitable anhydrous solvent (e.g., DCM, THF) under a nitrogen atmosphere.
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Add the desired amine (1.1 eq.) followed by a non-nucleophilic base such as triethylamine or pyridine (1.5 eq.).
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Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.
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Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting crude sulfonamide by column chromatography or recrystallization.
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Analytical Characterization
To confirm the successful synthesis and purity of 3-Phenoxythiophene-2-sulfonyl chloride, a combination of standard analytical techniques should be employed:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Expect complex multiplets in the aromatic region (~7.0-7.8 ppm) corresponding to the protons on the phenoxy and thiophene rings. The integration should correspond to the 7 aromatic protons.
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¹³C NMR: Expect distinct signals for the 10 carbon atoms of the aromatic framework. The carbon attached to the sulfonyl group (C2 of thiophene) will be significantly downfield.
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Infrared (IR) Spectroscopy: Look for strong, characteristic absorption bands for the sulfonyl group (S=O) stretches, typically appearing around 1375 cm⁻¹ (asymmetric) and 1180 cm⁻¹ (symmetric).
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (278.74), with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% intensity of M⁺).
Conclusion
3-Phenoxythiophene-2-sulfonyl chloride represents a valuable, yet not commercially cataloged, intermediate for the synthesis of biologically active molecules. This guide provides a scientifically grounded and practical framework for its preparation via electrophilic chlorosulfonation of 3-phenoxythiophene. The inherent reactivity of the sulfonyl chloride functional group makes it a versatile tool, primarily for the construction of diverse sulfonamide libraries.[2] By enabling access to this key building block, this guide empowers researchers and drug development professionals to explore novel chemical space in the pursuit of new therapeutic agents.
References
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De Nanteuil, G., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]
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ResearchGate. Absorption spectra of selected compounds 3 (recorded in CH2Cl2,.... Accessed April 7, 2026. [Link]
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PubChem. 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride. Accessed April 7, 2026. [Link]
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PubChemLite. 3-methoxythiophene-2-sulfonyl chloride (C5H5ClO3S2). Accessed April 7, 2026. [Link]
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ResearchGate. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Accessed April 7, 2026. [Link]
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Gibeanu, C. G., et al. (2013). A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model. BMC Neuroscience, 14, 93. [Link]
- Redinbo, M. R., et al. (2016). Phenoxy thiophene sulfonamides and their use as inhibitors of glucuronidase.
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PubChem. 2-Thiophenesulfonyl chloride. Accessed April 7, 2026. [Link]
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